N-(2-ethoxyphenyl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group and a tetrafluorophenoxy group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetrafluorophenoxy Intermediate: The tetrafluorophenoxy group can be synthesized by reacting 2,3,5,6-tetrafluorophenol with an appropriate halogenated compound.
Amide Bond Formation: The final step involves the coupling of the ethoxyphenyl and tetrafluorophenoxy intermediates with a propanamide backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethoxyphenyl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atoms on the tetrafluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Methoxyphenyl)-2-(2,3,5,6-Tetrafluorphenoxy)propanamid
- N-(2-Ethoxyphenyl)-2-(2,3,4,5-Tetrafluorphenoxy)propanamid
- N-(2-Ethoxyphenyl)-2-(2,3,5,6-Tetrachlorphenoxy)propanamid
Einzigartigkeit
N-(2-Ethoxyphenyl)-2-(2,3,5,6-Tetrafluorphenoxy)propanamid ist einzigartig aufgrund der spezifischen Kombination von Ethoxyphenyl- und Tetrafluorphenoxygruppen, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein mehrerer Fluoratome kann die Stabilität und Lipophilie der Verbindung erhöhen, was möglicherweise zu verbesserten pharmakokinetischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C17H15F4NO3 |
---|---|
Molekulargewicht |
357.30 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide |
InChI |
InChI=1S/C17H15F4NO3/c1-3-24-13-7-5-4-6-12(13)22-17(23)9(2)25-16-14(20)10(18)8-11(19)15(16)21/h4-9H,3H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
SWWZVMPIMFRZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=C(C(=CC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.